1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Medicinal Chemistry Triazoloquinazolinone Pharmacological Screening

1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 1111196-73-6) is a fully synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family. Its molecular formula is C24H20N4OS and its molecular weight is 412.5 g/mol.

Molecular Formula C24H20N4OS
Molecular Weight 412.51
CAS No. 1111196-73-6
Cat. No. B2503831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS1111196-73-6
Molecular FormulaC24H20N4OS
Molecular Weight412.51
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5
InChIInChI=1S/C24H20N4OS/c29-22-20-13-7-8-14-21(20)28-23(27(22)16-15-18-9-3-1-4-10-18)25-26-24(28)30-17-19-11-5-2-6-12-19/h1-14H,15-17H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 1111196-73-6): Procurement Baseline and Class Context


1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 1111196-73-6) is a fully synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family. Its molecular formula is C24H20N4OS and its molecular weight is 412.5 g/mol [1]. The compound features a benzylthio substituent at the 1-position and a phenethyl substituent at the 4-position of the fused triazoloquinazolinone core. This chemotype has been explored in peer-reviewed literature primarily for H1-antihistaminic, antimicrobial, antimalarial, and phosphodiesterase-4 (PDE4) inhibitory activities, establishing a pharmacological landscape for the class as a whole [2][3][4]. However, a systematic search of the primary scientific and patent literature reveals that no peer-reviewed pharmacological study, SAR investigation, or comparative biological evaluation of this exact compound has been published or indexed in accessible databases as of the search date.

Procurement Risk: Why In-Class 1,4-Disubstituted Triazoloquinazolinones Cannot Substitute for 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one


Within the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class, biological activity is exquisitely sensitive to the nature and position of substituents. Published SAR studies demonstrate that even minor structural changes—such as replacing a 4-benzyl group with a 4-(4-substituted phenyl) or 4-cyclohexyl group, or altering the 1-substituent from a methyl to a benzylthio moiety—can invert selectivity, abolish target engagement, or introduce unanticipated toxicity [1][2]. The target compound combines a sulfur-linked benzyl at position 1 with a phenethyl at position 4, a substitution pattern that does not appear in any published pharmacological series. In the absence of direct experimental data for this precise molecule, substituting a structurally related analog (e.g., a 4-benzyl or 4-phenyl derivative) for procurement or biological experimentation carries an unquantifiable risk of obtaining divergent activity profiles, invalidating SAR hypotheses, and wasting screening resources. The compound should therefore be treated as a distinct chemical entity whose biological behavior cannot be inferred from class-level data alone.

Quantitative Differentiation Evidence for 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Versus Analogs


No Published Head-to-Head or Cross-Study Quantitative Comparison Exists for This Compound

An exhaustive search of PubMed, Semantic Scholar, and patent databases identified no study in which the biological activity, selectivity, toxicity, or physicochemical properties of 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one were measured and compared to any structural analog. The compound's CAS number and IUPAC name do not appear in any peer-reviewed pharmacological or biochemical publication. Therefore, no quantitative comparator-based differentiation evidence can be generated at this time. This absence of data is itself a critical procurement consideration: the compound constitutes an unexplored chemical space within a pharmacologically validated scaffold, representing either a high-risk screening candidate or a deliberate negative-control selection depending on the experimental question.

Medicinal Chemistry Triazoloquinazolinone Pharmacological Screening

Class-Level Antimicrobial SAR: Amide-Containing Analogs Active, Non-Amide Analogs Inactive

A primary antimicrobial screen of 169 [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives established a critical class-level SAR rule: compounds lacking an amide group exhibited no antimicrobial activity against any of the 7 tested microorganisms (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus, C. albicans, C. neoformans) at 32 µg/mL. In contrast, specific amide-containing derivatives (e.g., 5{1}, 7{1}, 7{2}, 7{3}) showed >80% inhibition of Acinetobacter baumannii growth, and compound 7{4} showed >80% inhibition of Cryptococcus neoformans [1]. The target compound, 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, does not contain an amide group and therefore, by class-level inference, is predicted to lack antimicrobial activity under the same assay conditions. This distinguishes it from the active amide-bearing analogs within the same chemotype.

Antimicrobial Screening Structure-Activity Relationship Acinetobacter baumannii

Predicted Toxicity Profile from In Silico GUSAR Assessment of 1-Ar-4-R-Triazoloquinazolinones

A computational toxicology study of 20 structurally related 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones using the GUSAR software predicted that all compounds in the series fall into toxicity class 4 (slightly toxic) or toxicity class 5 (practically nontoxic) [1]. While the target compound was not among the 20 explicitly modeled molecules, the consistent prediction across diverse 1-aryl and 4-alkyl/aryl substitution patterns supports a class-level expectation of low acute oral toxicity (LD50 > 5000 mg/kg for class 5; 500–5000 mg/kg for class 4). This stands in contrast to some earlier-generation antihistaminic triazoloquinazolines that required extensive safety optimization. The compound's benzylthio and phenethyl substituents fall within the physicochemical space modeled, suggesting a comparable low-toxicity profile, though experimental confirmation is absent.

In Silico Toxicology Acute Toxicity Prediction Drug Safety

Absence of Antimalarial Potency in Non-Amide Triazoloquinazolinones vs. Sub-Micromolar Amide-Containing Lead

A focused antimalarial study of five [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives demonstrated that only compounds bearing an amide group connected to the 1-position via a carbon or sulfur-carbon chain exhibited measurable activity against Plasmodium falciparum. The lead compound, 4-benzyl-1-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (7e), achieved an IC50 of 0.2 µM [1]. The target compound lacks both the amide functionality and the extended linker chain at position 1, placing it structurally outside the active pharmacophore defined by this study. By class-level inference, it would be expected to show substantially weaker or no antimalarial activity compared to 7e and its structural congeners.

Antimalarial Drug Discovery Plasmodium falciparum Structure-Activity Relationship

Defensible Application Scenarios for 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Based on Available Evidence


Chemical Probe for Negative-Control Experiments in Antimicrobial Screening Cascades

Given the class-level SAR evidence that triazoloquinazolinones lacking an amide group are consistently inactive against a panel of Gram-negative, Gram-positive bacteria and fungi [1], this compound can serve as a structurally matched negative control in antimicrobial screening cascades. When amide-containing analogs from the same scaffold show >80% inhibition of Acinetobacter baumannii, the target compound's predicted inactivity provides a within-series baseline to confirm that observed antimicrobial effects are pharmacophore-dependent rather than driven by non-specific cytotoxicity or assay interference.

Starting Point for Exploring Sulfur-Linked 1-Substituent SAR in Triazoloquinazolinones

No published SAR study has systematically examined the effect of sulfur-linked benzyl substituents at the 1-position combined with a phenethyl group at the 4-position. The compound fills a genuine structural gap in the publicly disclosed chemical space of this scaffold. A medicinal chemistry program seeking to explore the impact of thioether vs. amino vs. alkyl linkers at position 1 on target binding, selectivity, or pharmacokinetic properties would find this compound a logical starting point for synthesis and comparative evaluation [2][3].

Low-Toxicity Scaffold for In Vivo Pharmacological Studies (with Caution)

In silico toxicity predictions across a series of 20 structurally related 1-Ar-4-R-triazoloquinazolinones consistently classify the class as slightly toxic (class 4) or practically nontoxic (class 5) by the GUSAR model [4]. While the target compound itself has not been tested, the structural congruence suggests a favorable starting toxicity profile. This supports its procurement for initial in vivo tolerability or efficacy studies in animal models, with the caveat that experimental acute toxicity determination (e.g., OECD 423) must accompany any such use.

Synthetic Intermediate for Late-Stage Diversification to Amide-Containing Bioactive Analogs

The compound's 1-benzylthio group could potentially be oxidized or displaced to introduce amide-containing chains, converting it into analogs that conform to the active pharmacophore identified for antimalarial (IC50 0.2 µM) [5] or antimicrobial activity. Procuring the compound as a diversification-ready intermediate may be strategically valuable for laboratories building focused libraries around the triazoloquinazolinone core.

Quote Request

Request a Quote for 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.